molecular formula C15H22N4O B2968155 2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide CAS No. 2034587-43-2

2-cyclopentyl-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)acetamide

Cat. No. B2968155
CAS RN: 2034587-43-2
M. Wt: 274.368
InChI Key: QPDBRWZEWKHEOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . Imidazole has become an important synthon in the development of new drugs . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring .

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Research by Chkirate et al. (2019) explored pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II). These complexes were examined for their antioxidant activity through various assays, indicating significant antioxidant properties. This study demonstrates the potential of pyrazole-acetamide derivatives in developing compounds with antioxidant capabilities, which could be relevant for therapeutic applications or material science (Chkirate et al., 2019).

Synthesis and Insecticidal Assessment

Fadda et al. (2017) synthesized various heterocycles, including pyrrole and pyrazole derivatives, from a precursor that shares functional similarities with the query compound. These synthesized compounds were assessed for their insecticidal properties against the cotton leafworm, highlighting the potential of such compounds in developing new agrochemicals (Fadda et al., 2017).

Antimicrobial Evaluation and Molecular Docking

Punia et al. (2021) investigated pyrazole-imidazole-triazole hybrids for their antimicrobial activity. One of the compounds exhibited superior potency against A. niger, demonstrating the therapeutic potential of these hybrids. Molecular docking studies were also performed to understand the binding conformation of active compounds, offering insights into the mechanism of action (Punia et al., 2021).

Antitumor Activity

Albratty et al. (2017) synthesized novel thiophene, pyrimidine, coumarin, pyrazole, and pyridine derivatives, including the evaluation of their antitumor activity. Some compounds exhibited promising inhibitory effects on different cell lines, suggesting the utility of such molecular frameworks in developing antitumor agents (Albratty et al., 2017).

properties

IUPAC Name

2-cyclopentyl-N-[2-(6-methylimidazo[1,2-b]pyrazol-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O/c1-12-10-15-18(8-9-19(15)17-12)7-6-16-14(20)11-13-4-2-3-5-13/h8-10,13H,2-7,11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPDBRWZEWKHEOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CCNC(=O)CC3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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